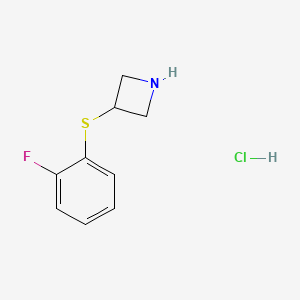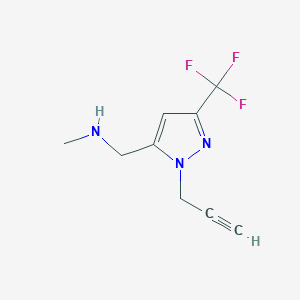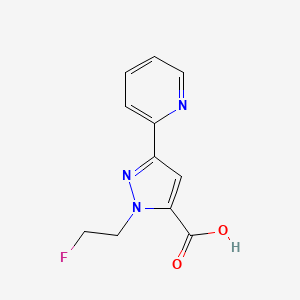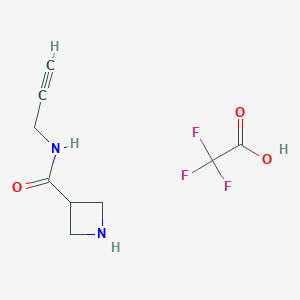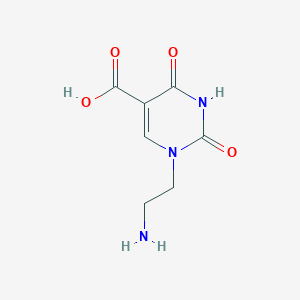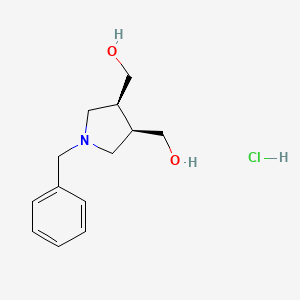![molecular formula C12H17N3 B1480835 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-22-2](/img/structure/B1480835.png)
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Descripción general
Descripción
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole (6-CBIIP) is a chemical compound with a unique structure and a variety of applications in scientific research. 6-CBIIP is a heterocyclic compound containing both a cyclobutyl ring and an imidazole moiety. It is an important intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and materials. 6-CBIIP has been studied for its potential use in various biochemical and physiological applications, including as a drug target and for its ability to modulate the activity of enzymes and proteins.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Selectivity
Research has identified potent and selective chemical inhibitors for cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions during coadministration of multiple drugs. The study emphasizes the importance of selecting specific inhibitors to decipher the involvement of CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as pyrazolo-imidazoles, highlights the reactivity and application of derivatives in creating diverse molecules. This research outlines the potential for developing novel compounds with various therapeutic and industrial applications (Gomaa & Ali, 2020).
Bioevaluation of Pyrazole Derivatives
A review on the synthesis and biological evaluation of pyrazole derivatives underlines their importance in pharmaceutical and agrochemical industries, showcasing their diverse pharmacological activities. This work highlights the methodologies for creating pyrazole derivatives and their potential physical and chemical properties (Sheetal et al., 2018).
Pyrazoline and Neurodegenerative Disorders
Research on pyrazoline compounds explores their therapeutic potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. The study provides insights into the neuroprotective properties of pyrazolines and their role in managing neurodegenerative disorders (Ahsan et al., 2022).
Multicomponent Synthesis of Pyrazole Derivatives
The multicomponent synthesis approach for creating biologically active pyrazole derivatives is reviewed, demonstrating the efficiency of this method in drug discovery. This research emphasizes the therapeutic potential of pyrazole derivatives in various biological applications (Becerra et al., 2022).
Mecanismo De Acción
Target of Action
It’s known that this compound is a potential non-classical isostere of indole , which suggests that it may interact with similar biological targets as indole-based drugs. For instance, the indolyl drug pruvanserin, a selective 5-HT2A serotonin receptor antagonist , could be a potential target.
Mode of Action
The compound is synthesized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential role as a non-classical isostere of indole , it might influence similar biochemical pathways as indole-based compounds.
Pharmacokinetics
It’s noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound might have favorable bioavailability.
Result of Action
Given its potential role as a non-classical isostere of indole , it might have similar effects as indole-based compounds.
Action Environment
Given its improved solubility in aqueous media , it can be inferred that the compound might be more stable and effective in aqueous environments.
Análisis Bioquímico
Biochemical Properties
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in donor-acceptor interactions, particularly with electron-withdrawing groups such as malononitrile . These interactions can influence the compound’s reactivity and binding affinity with biomolecules. Additionally, the compound’s potential as a non-classical isostere of indole suggests it may interact with similar biological targets, such as serotonin receptors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can impact neurotransmitter signaling, potentially affecting mood and behavior . Furthermore, the compound’s ability to improve solubility in physiological media suggests it may enhance cellular uptake and distribution, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to engage in enzyme inhibition or activation, depending on the target enzyme. For example, its interaction with serotonin receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and downstream signaling . Additionally, the compound’s ability to participate in donor-acceptor interactions can modulate gene expression by influencing transcription factor binding and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability under various conditions, including temperature and light exposure, is crucial for its long-term efficacy. Studies have shown that the compound remains stable at -20°C when stored in a dry, dark environment . Over time, any degradation products should be monitored to assess their impact on cellular function and overall experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, the compound may induce adverse effects, including toxicity and off-target interactions. It is essential to determine the threshold dose that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s structure allows it to undergo selective functionalization, such as bromination and magnesiation, which can influence its metabolic fate . These modifications can affect the compound’s metabolic flux and the levels of metabolites produced during its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s solubility in physiological media enhances its cellular uptake and distribution . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with serotonin receptors suggests it may localize to the plasma membrane, where these receptors are typically found . Understanding the compound’s subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGULDVDQPZTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




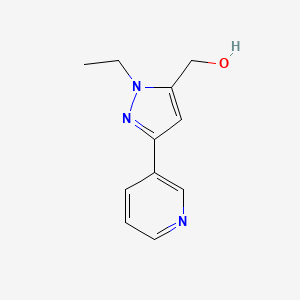
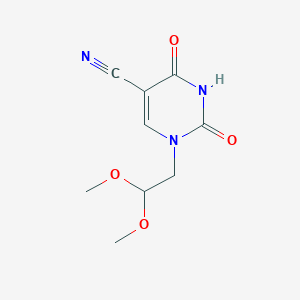
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
